molecular formula C14H9ClFN3O2S B2578410 2-[7-(4-chlorophenyl)-1-ethyl-2,4-dioxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl]-N-(4-methylphenyl)acetamide CAS No. 1286725-16-3

2-[7-(4-chlorophenyl)-1-ethyl-2,4-dioxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl]-N-(4-methylphenyl)acetamide

Cat. No. B2578410
CAS RN: 1286725-16-3
M. Wt: 337.75
InChI Key: QXYKGDZGCSUKKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-[7-(4-chlorophenyl)-1-ethyl-2,4-dioxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl]-N-(4-methylphenyl)acetamide” is a derivative of pyrimido[4,5-d]pyrimidine . Pyrimidopyrimidines, including pyrimido[4,5-d]pyrimidines, are structurally similar to purines and isomeric to pteridines, which are components of nucleic and folic acids . They exhibit varied biological activity, including antiproliferative, antioxidant, anti-inflammatory, hepatoprotective, diuretic, antimicrobial, and antihypertensive effects . They are also inhibitors of phosphodiesterase, dihydrofolate reductase, RAF kinase, and P38 protein kinase .


Synthesis Analysis

Two routes were proposed for the synthesis of pyrimido[4,5-d]pyrimidine derivatives from 5-acetyl-4-aminopyrimidines . The first route involves acylation of 5-acetyl-4-aminopyrimidines followed by cyclization by the action of NH4OAc . The second route involves reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines and subsequent cyclization with DMF–DMA or HC(OEt)3 .

Scientific Research Applications

Potential Antiasthma Agents

Compounds such as 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, sharing a structural similarity with the specified compound, have been identified as mediator release inhibitors useful in antiasthma research. These compounds were prepared through a series of chemical reactions and exhibited promising pharmacological activity after thorough evaluation (Medwid et al., 1990).

Antimicrobial Agents

A series of pyrimidinones and oxazinones, structurally related to the specified compound, were synthesized for their antimicrobial properties. These derivatives were shown to have antibacterial and antifungal activities comparable to standard drugs like streptomycin and fusidic acid (Hossan et al., 2012).

Anti-Inflammatory and Analgesic Properties

Pyrimidine derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities. Specific compounds in this category showed significant activity in experimental models, suggesting potential therapeutic applications (Sondhi et al., 2009).

Corrosion Inhibition

Certain pyrimidine derivatives, similar in structure to the compound , have been studied for their effectiveness as corrosion inhibitors. These studies involve both electrochemical methods and computational studies, indicating the potential of these compounds in industrial applications (Abdelazim et al., 2021).

properties

IUPAC Name

N-(4-chloro-3-fluorophenyl)-2-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClFN3O2S/c15-10-2-1-9(5-11(10)16)17-12(20)6-13-18-19-14(21-13)8-3-4-22-7-8/h1-5,7H,6H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXYKGDZGCSUKKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CC2=NN=C(O2)C3=CSC=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.